2-((1-Methylcyclopentyl)oxy)ethan-1-amine 2-((1-Methylcyclopentyl)oxy)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 2138518-91-7
VCID: VC4230205
InChI: InChI=1S/C8H17NO/c1-8(10-7-6-9)4-2-3-5-8/h2-7,9H2,1H3
SMILES: CC1(CCCC1)OCCN
Molecular Formula: C8H17NO
Molecular Weight: 143.23

2-((1-Methylcyclopentyl)oxy)ethan-1-amine

CAS No.: 2138518-91-7

Cat. No.: VC4230205

Molecular Formula: C8H17NO

Molecular Weight: 143.23

* For research use only. Not for human or veterinary use.

2-((1-Methylcyclopentyl)oxy)ethan-1-amine - 2138518-91-7

Specification

CAS No. 2138518-91-7
Molecular Formula C8H17NO
Molecular Weight 143.23
IUPAC Name 2-(1-methylcyclopentyl)oxyethanamine
Standard InChI InChI=1S/C8H17NO/c1-8(10-7-6-9)4-2-3-5-8/h2-7,9H2,1H3
Standard InChI Key YMSJMACYXVISLY-UHFFFAOYSA-N
SMILES CC1(CCCC1)OCCN

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound is systematically named 2-((1-methylcyclopentyl)oxy)ethan-1-amine under IUPAC guidelines. Its molecular formula C₈H₁₇NO reflects an ethanamine backbone substituted with a 1-methylcyclopentyl ether group at the second carbon . Key identifiers include:

  • CAS Registry Number: 2138518-91-7

  • Synonym: 1-(2-Aminoethoxy)-1-methylcyclopentane

Structural Characterization

The structure comprises a cyclopentane ring with a methyl group at the 1-position, connected via an ether linkage to the oxygen atom of a two-carbon amine chain. Critical structural descriptors include:

  • SMILES: CC1(CCCC1)OCCN

  • InChIKey: DBBBWCIWIJFGBP-UHFFFAOYSA-N

  • 3D Conformer: PubChem provides an interactive 3D model highlighting the compound’s tetrahedral geometry around the nitrogen atom .

Table 1: Structural and Identifier Data

PropertyValueSource
Molecular FormulaC₈H₁₇NO
Molecular Weight (g/mol)143.23
CAS Number2138518-91-7
SMILESCC1(CCCC1)OCCN
InChIKeyDBBBWCIWIJFGBP-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-((1-methylcyclopentyl)oxy)ethan-1-amine typically involves etherification followed by amine functionalization. A representative pathway includes:

  • Ether Formation: Reaction of 1-methylcyclopentanol with a bromoethylamine derivative under basic conditions .

  • Protection-Deprotection Strategies: Use of Boc (tert-butyloxycarbonyl) protecting groups to prevent over-alkylation, as demonstrated in analogous ethanolamine syntheses .

Key Reaction Conditions

  • Solvent: Acetonitrile or tetrahydrofuran (THF) .

  • Catalyst: Base catalysts like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) .

  • Temperature: Room temperature to mild heating (25–60°C) .

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYieldSource
Etherification1-Methylcyclopentanol, K₂CO₃~68%
Amine AlkylationBoc-protected amine, TSTU~85%

Physicochemical Properties

Physical Properties

  • Boiling Point: 207.1 ± 13.0°C (predicted) .

  • Density: 0.93 ± 0.1 g/cm³ .

  • pKa: 8.81 ± 0.10, indicating moderate basicity .

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to cyclopentyl methyl (δ 1.2–1.5 ppm), ether-linked CH₂ (δ 3.4–3.6 ppm), and amine protons (δ 1.8–2.2 ppm) .

  • MS (ESI+): m/z 144.1 [M+H]⁺ .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antihistamines and neuroactive agents, leveraging its amine functionality for further derivatization .

Specialty Chemicals

Used in catalysis and polymer chemistry due to its steric hindrance and polar ether-amine structure .

Comparative Analysis with Structural Analogues

Cyclohexyl vs. Cyclopentyl Analogues

Comparing 2-((1-methylcyclopentyl)oxy)ethan-1-amine with its cyclohexyl counterpart (CAS 19785-67-2) :

  • Boiling Point: Cyclopentyl derivative (207°C) vs. cyclohexyl (215°C) .

  • Steric Effects: Smaller cyclopentyl ring enhances reactivity in SN2 reactions .

Future Research Directions

While current data highlight its synthetic utility, further studies are needed to explore:

  • Biological Activity: Potential as a kinase inhibitor or GPCR modulator.

  • Green Synthesis: Developing catalytic asymmetric routes .

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